2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxycarbonyl group, a thiophene ring, a pyrrolidinone ring, a sulfanyl group, and a benzoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The methoxycarbonyl group has the formula ‒COOMe . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The pyrrolidinone ring is a five-membered ring with four carbon atoms and one nitrogen atom, and it also contains a carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzoic acid group could potentially make the compound acidic . The compound’s solubility, melting point, boiling point, and other properties would also depend on its specific structure .Scientific Research Applications
Metabolic Pathways and Enzyme Involvement
Research has demonstrated the role of cytochrome P450 and other enzymes in the oxidative metabolism of novel antidepressants, where similar benzoic acid derivatives play a key role. The study identified specific enzymes responsible for the metabolism of these compounds, highlighting the complex interplay between various cytochrome P450 isoforms in drug metabolism (Hvenegaard et al., 2012).
Hypoglycemic Activity
Benzoic acid derivatives have been investigated for their hypoglycemic activity, with research focusing on structure-activity relationships and the pharmacophore model suitable for hypoglycemic agents. This research offers a foundation for understanding how modifications to the benzoic acid structure could enhance therapeutic applications, particularly in the treatment of diabetes (Grell et al., 1998).
Electrochemical Properties
Studies on the electrochemical behavior of benzoic acid derivatives have shed light on their reduction mechanisms and the influence of substituent positioning on their electrochemical properties. Such insights are valuable for applications in electrochemistry and materials science (Mandić et al., 2004).
Antiulcer Potential
Research into the synthesis and activity of dihydropyridines and their bases with sulfanilamide, including benzoic acid derivatives, has revealed significant antiulcer potential. This suggests a possible application for benzoic acid derivatives in developing treatments for ulcer-related conditions (Subudhi et al., 2009).
Inflammation and Asthma Treatment
The development of 5-lipoxygenase-activating protein inhibitors, incorporating benzoic acid derivatives, for the treatment of inflammation and asthma showcases the therapeutic potential of these compounds in modulating leukotriene synthesis, crucial for managing inflammatory diseases (Hutchinson et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-9-10(2)27-17(15(9)19(25)26-3)20-14(21)8-13(16(20)22)28-12-7-5-4-6-11(12)18(23)24/h4-7,13H,8H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRNSGLNFMNIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid |
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